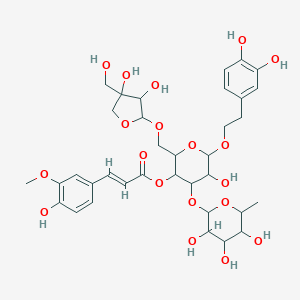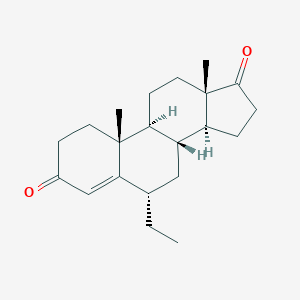
Neoalsogenin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoalsogenin A is a natural compound that has recently gained attention in scientific research for its potential therapeutic applications. It is a steroidal saponin that is derived from the roots of the plant Alsophila spinulosa. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of Neoalsogenin A is not fully understood. However, it is believed to exert its biological effects by interacting with various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Neoalsogenin A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Neoalsogenin A has also been found to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Neoalsogenin A in lab experiments is its diverse biological activities. It can be used to study various diseases, including inflammation, cancer, and diabetes. Additionally, it is a natural compound, which makes it a safer alternative to synthetic drugs. However, one of the limitations of using Neoalsogenin A in lab experiments is its complex structure, which makes its synthesis challenging. Additionally, its low solubility in water can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on Neoalsogenin A. One area of research is to further elucidate its mechanism of action. Additionally, more studies are needed to determine its efficacy in treating various diseases, including inflammation, cancer, and diabetes. Further research is also needed to optimize the synthesis method of Neoalsogenin A to make it more accessible for scientific research purposes. Finally, more studies are needed to determine the safety and toxicity of Neoalsogenin A in humans.
Synthesemethoden
The synthesis of Neoalsogenin A is challenging due to its complex structure. However, several methods have been developed for its synthesis, including chemical synthesis and semi-synthesis. One of the most commonly used methods is the semi-synthesis method, which involves the extraction of the compound from the plant material followed by chemical modifications to obtain the desired structure. This method has been used successfully to produce Neoalsogenin A in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Neoalsogenin A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Neoalsogenin A has also been found to have anti-diabetic effects by increasing insulin sensitivity and reducing blood glucose levels.
Eigenschaften
CAS-Nummer |
143436-21-9 |
|---|---|
Produktname |
Neoalsogenin A |
Molekularformel |
C25H32N2O5 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
NOLIODARMCPTMK-KJYFKQERSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C |
SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
Kanonische SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
Synonyme |
3,12,23,25-tetrahydroxy-20,24-epoxydammarane neoalsogenin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)

